2-(3-Phenylmethoxycarbonylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylmethoxycarbonylphenyl)acetic acid is an organic compound with the molecular formula C10H10O4. It is also known as [3-(Methoxycarbonyl)phenyl]acetic acid. This compound is characterized by the presence of a phenyl group attached to a methoxycarbonyl group, which is further connected to an acetic acid moiety. It is a white solid with a molecular weight of 194.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylmethoxycarbonylphenyl)acetic acid typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with bromoacetic acid under basic conditions. The reaction conditions often include:
Temperature: Room temperature to 80°C
Catalysts: Strong acids like sulfuric acid for esterification, and bases like sodium hydroxide for subsequent reactions
Solvents: Methanol for esterification and water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylmethoxycarbonylphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-carboxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylacetic acid.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(3-Phenylmethoxycarbonylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-(3-Phenylmethoxycarbonylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
3-Methoxybenzoic acid: Contains a methoxy group but lacks the acetic acid moiety.
Benzeneacetic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
2-(3-Phenylmethoxycarbonylphenyl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid moiety attached to the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(3-phenylmethoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)10-13-7-4-8-14(9-13)16(19)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
VKDRZEQVJBERDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.